Magnesium;oxomagnesium;dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Building Composites

Specific Scientific Field: Materials Science and Engineering

Summary of the Application: Magnesium oxychloride cement (MOC) is used in the design of low-energy building composites . It’s beneficial in repair works where fast hardening is crucial for the functionality of the protected and repaired layers .

Methods of Application or Experimental Procedures: The formation of Phase 5 of MOC (5Mg (OH)2∙MgCl2∙8H2O) is used in the design and development of construction products . The kinetics of formation and the phase composition of the material were determined using X-ray diffraction and consequent Rietveld analysis .

Results or Outcomes: The fast precipitation of MOC 5-1-8 phase can be beneficially used in prefabrication, where it can allow possible unmolding after a short time period, making the production process of prefabricated elements more effective .

Application in Salt Erosion Resistance

Specific Scientific Field: Civil Engineering

Summary of the Application: Magnesium oxychloride cement concrete is prepared to study its erosion resistance in concentrated brine of salt lakes .

Methods of Application or Experimental Procedures: The effects of concentrated brine of salt lakes on the macroscopic, microscopic morphology, phase composition, and mechanical properties of magnesium oxychloride cement concrete are investigated .

Results or Outcomes: Under the environment of full immersion in concentrated brine of salt lakes, there is no macroscopic phenomenon of concrete damage due to salt crystallization, and the main phase composition is basically unchanged . The microscopic morphology mostly changes from needle-rod-like to gel-like .

Application in Pollutant Removal

Specific Scientific Field: Environmental Science

Summary of the Application: Magnesium oxide (MgO) is used for various kinds of pollutant removal .

Application in Osteogenesis

Specific Scientific Field: Biomedical Engineering

Summary of the Application: Magnesium oxychloride cement modified with phytic acid and loaded with strontium ranelate has been studied for its osteogenic effects .

Methods of Application or Experimental Procedures: Phytic acid, which can form a chelate with Mg2+, was used to modify magnesium oxychloride cement. The effects of phytic acid on the strength, in vitro degradation, and biological activity of magnesium oxychloride cement were studied . Strontium ranelate was loaded on phytic acid-magnesium oxychloride cement to prepare strontium ranelate/phytic acid-magnesium oxychloride cement .

Results or Outcomes: The compressive strength of 1.25 wt% phytic acid-magnesium oxychloride cement after soaking in SBF for 28 days could reach 40.5±2.0 MPa, 13.33% higher than that of the control group . Cell experiments showed that strontium ranelate could effectively promote cell proliferation and improve the expression of osteoblast-related proteins . The bone cement containing strontium ranelate/phytic acid-magnesium oxychloride cement had excellent bone-forming ability .

Application in Sustainable Construction

Methods of Application or Experimental Procedures: The mechanism under different curing procedures such as normal and CO2 curing and the effect of different inorganic and organic additives on the water resistance of MOC composites are discussed .

Application in Automotive, Aerospace, and Consumer Electronics

Specific Scientific Field: Mechanical Engineering

Summary of the Application: Magnesium is used for engineering applications in automotive, aerospace, and consumer electronics . In addition, it has a role in organic chemistry and pharmaceuticals and is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment .

Application in Various Scientific Areas

Specific Scientific Field: Various Scientific Areas

Summary of the Application: Magnesium oxide (MgO) is widely applied in various applications due to its fascinating properties, which allow its use in different scientific areas .

Magnesium oxomagnesium dichloride, often referred to as magnesium chloride, is an inorganic compound with the formula . It is a white crystalline solid that is highly soluble in water. Magnesium chloride can exist in several hydrated forms, with the most common being hexahydrate (), which is used in a variety of applications due to its hygroscopic properties. This compound is derived from magnesium, a vital alkaline earth metal known for its lightweight and high strength.

- Formation from Magnesium and Chlorine:This reaction occurs when magnesium metal burns in chlorine gas, producing magnesium chloride.

- Hydration Reaction:

When magnesium chloride is exposed to water, it can form hydrated forms: - Reaction with Water:

Magnesium chloride can dissociate in water to yield magnesium ions and chloride ions: - Reactions with Acids:

When reacted with hydrochloric acid, it produces hydrogen gas:

Magnesium oxomagnesium dichloride can be synthesized through several methods:

- Direct Combination: The most straightforward method involves burning magnesium metal in chlorine gas.

- Neutralization Reaction: Reacting magnesium hydroxide with hydrochloric acid yields magnesium chloride:

- Extraction from Seawater: Magnesium chloride can also be obtained from seawater through evaporation processes followed by crystallization.

Magnesium oxomagnesium dichloride has a wide range of applications:

- De-icing Agent: It is commonly used for de-icing roads due to its ability to lower the freezing point of water.

- Food Additive: In the food industry, it serves as a firming agent and is recognized as safe for consumption.

- Pharmaceuticals: Used in various medicinal formulations for its laxative properties.

- Chemical Industry: Acts as a precursor for the synthesis of other magnesium compounds.

Research has shown that magnesium chloride interacts with various biological molecules and systems. Studies indicate that it may enhance the absorption of certain nutrients and play a role in modulating cellular signaling pathways. Additionally, its interaction with other ions can affect its solubility and bioavailability in different environments.

Magnesium oxomagnesium dichloride shares similarities with several other compounds but exhibits unique properties:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Calcium Chloride | Used as a drying agent; more hygroscopic than magnesium chloride. | |

| Potassium Chloride | Commonly used as a salt substitute; less soluble than magnesium chloride. | |

| Sodium Chloride | Widely used table salt; does not provide magnesium ions. | |

| Barium Chloride | Used in laboratories; more toxic than magnesium chloride. |

Magnesium oxomagnesium dichloride's unique properties include its role as a source of magnesium ions in biological systems and its effectiveness as a de-icing agent compared to other chlorides. Its solubility and hydration characteristics also set it apart from similar compounds.

The study of magnesium-based compounds began in earnest during the 19th century, driven by industrial demands for durable and versatile materials. In 1867, French chemist Stanislas Sorel pioneered magnesium oxychloride cement (Sorel cement) by combining magnesium oxide (MgO) and magnesium chloride (MgCl₂), marking a milestone in non-hydraulic cement technology. Sorel’s work built upon earlier experiments with zinc oxychloride cements, which he adapted to magnesium compounds to achieve superior mechanical resilience.

The term “oxomagnesium” refers to magnesium oxide (MgO), historically known as magnesia alba to distinguish it from manganese-containing minerals. Its empirical formula, MgO, reflects its ionic lattice structure of Mg²⁺ and O²⁻ ions. Magnesium dichloride (MgCl₂), first isolated in the 19th century, gained prominence for its hygroscopic properties and role in electrolytic processes. The nomenclature of these compounds underscores their elemental composition, with “dichloride” denoting two chlorine atoms bonded to magnesium.

Relevance in Inorganic Chemistry and Material Science

Magnesium oxide and dichloride are foundational to diverse applications due to their unique chemical behaviors. MgO’s high melting point (2,825°C) and electrical insulation properties make it ideal for refractory materials and electronic components. MgCl₂ serves as a precursor in magnesium metal production and a catalyst support in Ziegler-Natta polymerization. Together, they form the basis of Sorel cement, which exhibits exceptional compressive strength (>57 MPa) and carbon capture potential.

In material science, the MgO-MgCl₂-H₂O system enables tunable mechanical properties through phase formation. For instance, the 3:1:1 molar ratio of MgO:MgCl₂:H₂O yields Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), which provides optimal hardness (43 VHN) and flexural strength (46 MPa). These attributes underscore the compounds’ versatility in construction and environmental remediation.

Scope and Objectives of the Research

This article synthesizes contemporary research on magnesium, oxomagnesium, and dichloride, with three primary objectives:

- Elucidate the historical evolution and nomenclature of these compounds.

- Analyze their structural and functional properties in inorganic systems.

- Evaluate their applications in advanced materials, focusing on Sorel cement and electrochemical technologies.

By integrating experimental data and theoretical insights, this review aims to provide a holistic understanding of these compounds’ roles in modern science.

Magnesium oxide crystallizes in the cubic face-centered cubic (FCC) structure, specifically the halite (rock salt) type, belonging to the Fm-3m space group [1] [3]. Each Mg²⁺ ion is octahedrally coordinated by six O²⁻ ions, with all Mg–O bond lengths measuring 2.13 Å [3]. The ionic bonding arises from the electronegativity difference between magnesium (1.31) and oxygen (3.44), leading to complete electron transfer from Mg to O [2]. This results in a lattice energy of approximately −3925 kJ/mol, contributing to MgO’s high melting point (2,852°C) [1].

Structural and Electrical Properties

The rock salt structure confers exceptional stability, with Mg²⁺ and O²⁻ ions occupying alternating octahedral sites in a cubic close-packed arrangement [3]. Pure MgO exhibits low electrical conductivity (relative permittivity ε = 3.2–9.9) due to the absence of free charge carriers, though defects or impurities can introduce limited conductivity [1]. The table below summarizes key crystallographic parameters:

| Property | Value | Source |

|---|---|---|

| Space group | Fm-3m | [3] |

| Lattice constant | 4.212 Å | [3] |

| Mg–O bond length | 2.13 Å | [3] |

| Coordination geometry | Octahedral (6:6) | [1] [3] |

Structural Motifs of Magnesium Dichloride (MgCl₂) and Hydrates

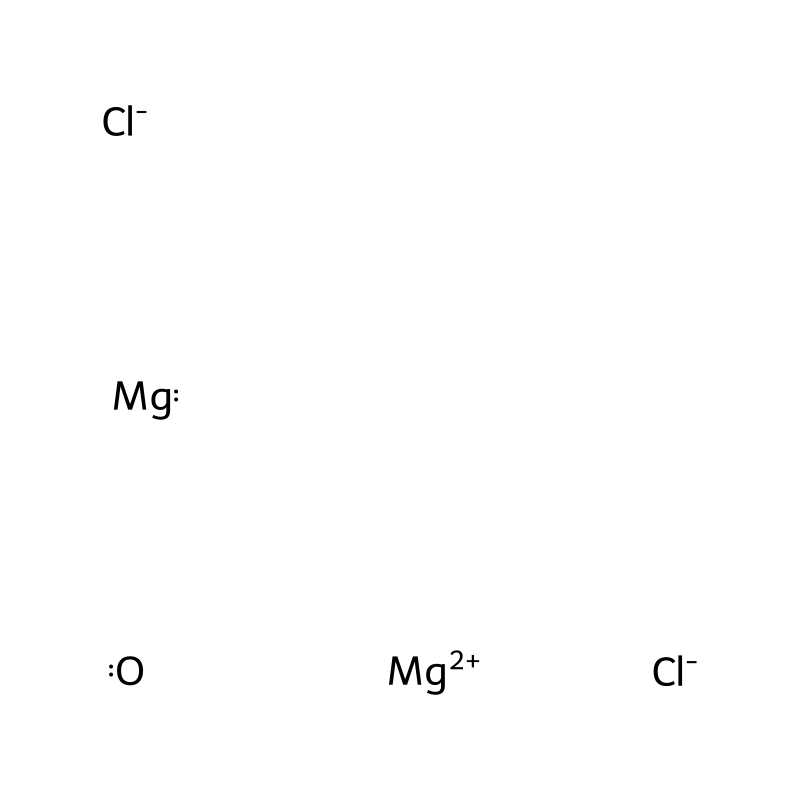

Anhydrous magnesium dichloride adopts a layered hexagonal close-packed (HCP) structure, where Cl⁻ ions form cubic close-packed layers with Mg²⁺ occupying octahedral interstices [4]. Each Mg²⁺ is coordinated by six Cl⁻ ions, with Mg–Cl bond distances of 2.56 Å [4]. In contrast, the hexahydrate (MgCl₂·6H₂O) features octahedral [Mg(H₂O)₆]²⁺ complexes surrounded by Cl⁻ counterions, with water molecules displacing chloride ligands in the first coordination sphere [5].

Hydration Effects on Structure

Dehydration studies reveal that heating MgCl₂·6H₂O above 300°C produces γ-MgCl₂, a metastable layered phase, while temperatures exceeding 500°C yield the stable α-MgCl₂ polymorph [6]. The table below contrasts anhydrous and hydrated forms:

| Form | Coordination Environment | Bond Lengths |

|---|---|---|

| Anhydrous MgCl₂ | Mg²⁺ in Cl⁻ octahedron | 2.56 Å (Mg–Cl) |

| MgCl₂·6H₂O | [Mg(H₂O)₆]²⁺ with Cl⁻ outer | 2.08 Å (Mg–O) |

Coordination Chemistry and Geometry of Magnesium Complexes

Magnesium’s +2 charge and small ionic radius (0.72 Å) favor octahedral coordination in both oxides and chlorides. In MgO, the Mg²⁺ ion’s 6-fold coordination is rigid due to strong ionic bonds, whereas MgCl₂’s coordination is more flexible, allowing for polymorphism [3] [4]. Hydrated Mg²⁺ complexes, such as [Mg(H₂O)₆]²⁺, retain octahedral geometry but exhibit longer bond lengths (2.08 Å for Mg–O) compared to Mg–Cl bonds in anhydrous MgCl₂ [5].

Comparative Analysis of Coordination Spheres

- MgO: Rigid octahedral geometry with no observed distortion [3].

- MgCl₂: Dynamic Cl⁻ arrangement enabling layer stacking variations [4].

- Hydrates: Water ligands increase ionic radius, reducing lattice stability [5].

Polymorphism and High-Pressure Phases of Magnesium Oxides and Suboxides

Under high pressures (>116 GPa), MgO transforms into MgO₂, a perovskite-like phase with semiconducting properties [1]. Theoretical studies predict a suboxide, Mg₃O₂, stable above 500 GPa, featuring mixed Mg²⁺/Mg⁺ oxidation states [1]. These phases exhibit distinct bonding:

| Phase | Pressure (GPa) | Structure | Properties |

|---|---|---|---|

| MgO | Ambient | Cubic Fm-3m | Insulating |

| MgO₂ | >116 | Tetragonal | Semiconducting |

| Mg₃O₂ | >500 | Orthorhombic | Metallic |

MgCl₂ remains layered under ambient conditions but may adopt denser configurations under extreme pressures, though experimental data remain limited [4].

Industrial Synthesis of Anhydrous Magnesium Oxide and Magnesium Dichloride

Magnesium oxide and magnesium dichloride are produced on multi-kilotonne scales by thermochemical, hydrometallurgical and gas–solid routes. The dominant schemes are summarised below.

| Route | Principal feedstock(s) | Core reaction sequence (temperatures shown are peak values) | Key operating variables | Typical purity (% w/w) | Representative source(s) |

|---|---|---|---|---|---|

| Magnesite calcination | Naturally occurring magnesium carbonate ore | MgCO₃ → MgO + CO₂ at 700–1000 °C (light-burned grade); > 1800 °C (dead-burned grade) | Kiln type (shaft, rotary, electric arc), residence time, CO₂ partial pressure | 92–98 for refractory grade | [1] [2] |

| Brucite or seawater precipitation | Brine or seawater; lime milk | Precipitation of magnesium hydroxide, washing, filtration, calcination to MgO at 800–1100 °C | Pre-treatment salinity, slurry solids, calcination ramp | 95–99 | [3] [2] |

| Ammonium–chloride chlorination (“ammonium carnallite” route) | Light-burned magnesium oxide, ammonium chloride | 5 NH₄Cl + MgO → MgCl₂·6NH₃ (at ca. 450 °C), vacuum firing at 700 °C → anhydrous MgCl₂ | NH₄Cl : MgO molar ratio ≈ 5 : 1; alumina cover to suppress hydrolysis | 99.9 (electrolytic grade) | [4] |

| Australian magnesium glycol–ammoniation process | Magnesium-rich brine; ethane-1,2-diol; ammonia | MgCl₂–NH₃–glycol solution → MgCl₂·6NH₃ (323 K); staged dehydration under HCl sweep 500–700 °C | Ammonia content > 11% w/w; water activity < 10⁻³ | 99.8 | [5] |

| Hydrochloric-acid digestion (“Dow” process) | Solid magnesium hydroxide slurry | Mg(OH)₂ + 2 HCl → MgCl₂ (aq) + 2 H₂O, followed by evaporation and melt filtration | pH ≤ 1.5; acid / base stoichiometry control | 99–99.5 | [6] |

| Gas-solid chlorination of magnesite | Magnesite, hydrogen chloride / chlorine | MgCO₃ + 2 HCl → MgCl₂ + H₂O + CO₂ at 600–650 °C | HCl excess ≥ 20%; fluidised bed; rapid quench | 98–99 | [7] [8] |

Industrial integration couples the oxide and dichloride circuits: magnesite or brucite is calcined to magnesium oxide, reacted with ammonium chloride or hydrogen chloride to produce high-purity molten magnesium dichloride, and the dichloride is electrolysed to metallic magnesium with chlorine by-product. The counter-flow of chlorine and recycled hydrogen chloride maximises atom economy [7].

Thermal Dehydration and Hydrate Formation of Magnesium Chloride

Anhydrous magnesium dichloride cannot be obtained by simple drying of the hexahydrate because pronounced hydrolysis forms basic magnesium chloride and magnesium oxide. Controlled multi-stage dehydration is therefore essential.

| Dehydration step | Reaction | Onset temperature (°C) at 10 K min⁻¹ | Enthalpy (kJ mol⁻¹) | Dominant gas species evolved | Experimental evidence |

|---|---|---|---|---|---|

| Hexahydrate → tetrahydrate | MgCl₂·6H₂O → MgCl₂·4H₂O + 2 H₂O | 70 ± 5 | +42 | H₂O | [9] [10] |

| Tetrahydrate → dihydrate | MgCl₂·4H₂O → MgCl₂·2H₂O + 2 H₂O | 115–185 | +52 | H₂O | [10] |

| Dihydrate → monohydrate | MgCl₂·2H₂O → MgCl₂·H₂O + H₂O | 260–300 | +56 | H₂O | [10] |

| Monohydrate → anhydrous | MgCl₂·H₂O → MgCl₂ + H₂O | 300–340 (slow ramp under dry HCl) | +60 | H₂O | [10] [7] |

| Competing hydrolysis | MgCl₂ + H₂O → MgOHCl + HCl (220–470 °C) | Endothermic | HCl, H₂O | [9] | |

| Final decomposition | MgOHCl → MgO + HCl (≥ 470 °C) | Endothermic | HCl | [9] |

Density functional theory calculations confirm that hydrolysis becomes thermodynamically competitive below 350 °C for low water vapour pressures; rapid heating or a dry hydrogen chloride sweep suppresses hydrolysis and favours direct dehydration [11]. Kinetic analyses show activation energies of 102 ± 5 kJ mol⁻¹ for the hexahydrate–tetrahydrate step and 145 ± 7 kJ mol⁻¹ for the final monohydrate dehydration [12].

Controlled Synthesis of Magnesium Oxide Nanostructures and Variants

Tailored nanostructured magnesium oxide offers high surface area, basicity and defect density for catalytic and adsorption applications. Three scalable methodologies dominate current research.

3.3.1 Hydrothermal crystallisation

Magnesium chloride or magnesium oxide is reacted with sodium hydroxide in sealed autoclaves (150–200 °C, 12–24 h) to give plate-, rod- or needle-like magnesium hydroxide that topotactically converts to magnesium oxide on calcination at 400–500 °C. Rod precursors (aspect ratio ≈ 10 : 1) yield cubic magnesium oxide nanoparticles of 25–35 nm with Brunauer–Emmett–Teller surface areas of 130–160 m² g⁻¹ [13] [14].

3.3.2 Sol–gel complexation

Ethanolic solutions of magnesium acetate react with dicarboxylic acids (oxalic or tartaric) at pH 5 to form polymeric metal–organic gels. Controlled combustion of the xerogel at 950 °C for 36 h produces monodisperse cubic nanocrystals whose size is governed by the ligand denticity: oxalate-derived gels give 42 ± 4 nm crystallites, while tartarate-derived gels, through branched polymer networks, afford 68 ± 6 nm particles [15]. Surface areas of 90–110 m² g⁻¹ are routinely achieved [16].

3.3.3 Flame spray pyrolysis

Atomisation of 0.5–1.0 mol L⁻¹ magnesium 2-ethylhexanoate in xylene through an oxygen-rich flame (stoichiometric ratio > 1.5) gives magnesium oxide nanocubes within milliseconds. Particle diameters scale as D ≈ C⁰·² τ⁰·⁵ where C is precursor concentration and τ is high-temperature residence time; twenty-five nanometre mean sizes with geometric standard deviations below 1.25 are accessible at kilogram-per-hour rates [17] [18]. Post-flame rapid quenching preserves a high density of {100} surface steps, beneficial for carbon dioxide chemisorption [19].

Table 3 summarises benchmark syntheses.

| Method | Precursor | Peak temperature (°C) | Residence time / duration | Mean crystal size (nm) | Surface area (m² g⁻¹) | Source(s) |

|---|---|---|---|---|---|---|

| Hydrothermal – plate | MgCl₂ + NaOH | 180 | 18 h | 28 ± 3 | 120 | [20] |

| Sol–gel – oxalate | Mg(CH₃COO)₂·4H₂O + oxalic acid | 950 | 36 h calcination | 42 ± 4 | 100 | [15] |

| Sol–gel – tartarate | Mg(CH₃COO)₂·4H₂O + tartaric acid | 950 | 36 h | 68 ± 6 | 85 | [15] |

| Hydrothermal – rod | Mg(NO₃)₂ + ethylene-diamine | 200 | 12 h | 30 ± 5 | 140 | [14] |

| Flame spray pyrolysis | Mg(2-ethylhexanoate)₂ in xylene | > 1800 | < 0.1 s | 25 ± 2 | 90 | [17] [18] |

Coordination Polymer Formation and Ligand Complexation

The magnesium dichloride lattice behaves as a Lewis acid scaffold that accepts neutral donors to form discrete adducts, infinite chains or layered motifs. Ligand selection tunes solubility and electronic structure, underpinning advanced Ziegler–Natta catalyst supports and solid ammonia sorbents.

| Ligand system | Stoichiometry | Structural motif (X-ray) | Coordination number of magnesium | Notable property | Source(s) |

|---|---|---|---|---|---|

| 1,4-Dioxane | [MgCl₂(dioxane)₂]∞ | Infinite ribbon polymer built from edge-sharing MgCl₆O₂ polyhedra | 6 | Soluble in tetrahydrofuran, insoluble in hydrocarbons | [21] |

| Diethoxyethane (diether) | [MgCl₂(DEEDA)₂] | Monomeric octahedral complex with trans-Cl ligands | 6 | Model for electron-donor-modified Ziegler–Natta supports | [22] |

| Hexa-ammine | Mg(NH₃)₆Cl₂ | Zero-dimensional rock-salt-type packing | 6 | Reversible ammonia density of 7.5 mol kg⁻¹ at 25 °C | [23] |

| Surface chloride vacancy (computational) | TiCl₄ adsorbed on mono-Cl-defective MgCl₂(110) | Strong Ti–Cl–Mg bridge; adsorption energy −79 kJ mol⁻¹ | 6 (surface) | Rationalises active-site formation in heterogenous polymerisation | [24] |

| Ethanol adduct dealcoholated with triethyl-aluminium | MgCl₂·nEtOH (n ≈ 1.5) → partially dealcoholated MgCl₂ | Layered lamellae with residual ethoxide | 6 | Generates highly fractured porous support (surface area > 180 m² g⁻¹) | [25] |

Complex equilibria are dictated by donor basicity (Gutmann number), steric hindrance and lattice defect density. For example, chain-forming dioxane complexes dissolve in donor ethers, enabling controlled recrystallisation of magnesium dichloride with tailored surface area [21]. Conversely, ammonia forms only the hexa-ammine directly from magnesium dichloride despite the greater thermodynamic stability of di- or mono-ammine species; kinetic barriers associated with lattice contraction govern the pathway [23]. Density functional theory surfaces reveal that chloride-vacancy sites on the (110) and (104) faces preferentially coordinate titanium tetrachloride, a finding consistent with experimentally observed correlations between vacancy density and polymerisation activity [24].